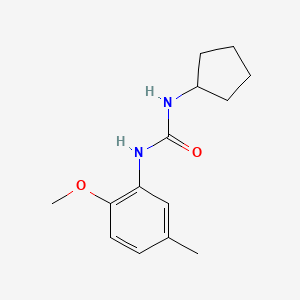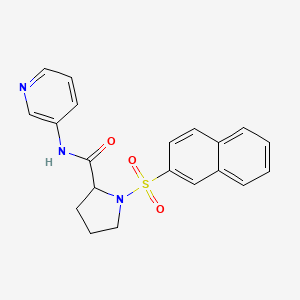
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has also been shown to reduce the levels of certain inflammatory markers in animal models. In addition, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is its high purity and stability, which makes it suitable for use in various lab experiments. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of more potent and selective N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea analogs for use in medicinal chemistry. Another area of interest is the investigation of the potential use of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea and its potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The synthesis method of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been optimized to obtain high yields and purity. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry, and it has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. The exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has several advantages for use in lab experiments, but it also has limitations, such as its limited solubility in water. There are several future directions for the research on N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea, including the development of more potent and selective analogs and the investigation of its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with cyclopentylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with urea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been studied for its anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-8-13(18-2)12(9-10)16-14(17)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGIXYXCBAMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)

![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)
![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)
